Phenyl 4-ethylcyclohexanecarboxylate

Description

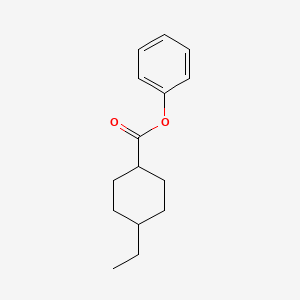

Phenyl 4-ethylcyclohexanecarboxylate is an organic ester compound characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and a phenyl ester moiety. Its molecular formula is C₁₅H₂₀O₂, with a molecular weight of 250.31 g/mol (for the trans-isomer) . The trans-configuration of the ethyl and ester groups on the cyclohexane ring is critical for its physicochemical behavior, particularly in applications such as liquid crystal materials . This compound is synthesized via esterification reactions, often involving trans-4-ethylcyclohexanecarboxylic acid and substituted phenols under catalytic conditions .

Properties

CAS No. |

91988-52-2 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

phenyl 4-ethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C15H20O2/c1-2-12-8-10-13(11-9-12)15(16)17-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |

InChI Key |

LBJOYZZZPHPIGP-UHFFFAOYSA-N |

SMILES |

CCC1CCC(CC1)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CCC1CCC(CC1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenyl 4-ethylcyclohexanecarboxylate belongs to a family of cyclohexanecarboxylate esters with structural variations in substituents on either the cyclohexane ring or the phenyl group. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences and Trends

Substituent Effects on Polarity and Stability: The fluoro-substituted analog (trans-4-fluorophenyl) exhibits increased polarity compared to the parent compound due to the electronegative fluorine atom, enhancing its suitability for liquid crystal (LC) matrices requiring high dielectric constants . Alkoxy-substituted derivatives (e.g., pentyloxy) improve thermal stability. For example, trans-4-(pentyloxy)this compound shows reduced degradation at elevated temperatures, critical for display technologies .

Impact of Biphenyl Moieties: The 4-cyanobiphenyl analog introduces a rigid biphenyl core with a cyano group, significantly increasing dielectric anisotropy (Δε) and enabling faster switching in LC devices .

Steric and Stereochemical Considerations :

- The trans-configuration of the ethyl group on the cyclohexane ring minimizes steric hindrance, favoring molecular alignment in LC phases. In contrast, cis-isomers are rarely reported due to unfavorable packing .

Synthetic Accessibility :

- Derivatives with simple substituents (e.g., ethoxy, pentyl) are synthesized via direct esterification, while biphenyl analogs require multi-step routes, including Suzuki coupling for biphenyl formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.